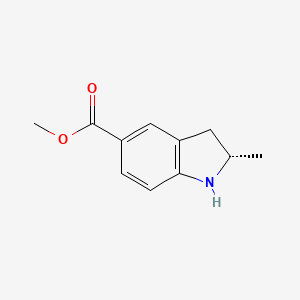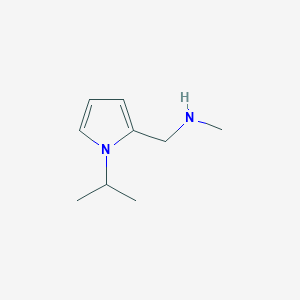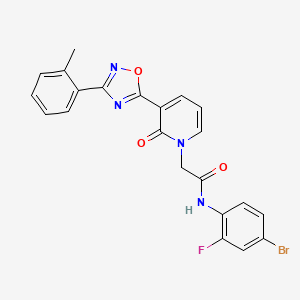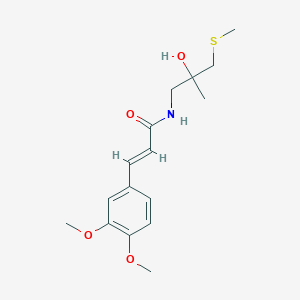
4-Ethoxy-3-methoxybenzaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxy-3-methoxybenzaldehyde oxime is a synthetic compound with potential applications in various fields of research and industry. It is a derivative of vanillin . The compound is a white to light yellow powder or crystalline material .
Synthesis Analysis
The synthesis of 3-Ethoxy-4-methoxybenzaldehyde, a similar compound, involves the Perkin condensation of 3,4,5-trimethoxyphenylacetic acid and 3-hydroxy-4-methoxybenzaldehyde followed by decarboxylation of the cinnamic acid intermediate using copper and quinoline . Another method involves dissolving sodium hydroxide in water, adding isovanillin, tetrabutylammonium fluoride, and ethyl bromide, and stirring the reaction at 25°C for 4 hours .Molecular Structure Analysis
The molecular formula of 4-Ethoxy-3-methoxybenzaldehyde oxime is C10H13NO3. The InChI code is 1S/C10H13NO3/c1-3-14-10-6-8(7-11-12)4-5-9(10)13-2/h4-6H,3,7H2,1-2H3 .Physical And Chemical Properties Analysis
The melting point of 3-Ethoxy-4-methoxybenzaldehyde oxime is 98 °C and the predicted boiling point is 298.5±30.0 °C. The predicted density is 1.09±0.1 g/cm3 . It is soluble in methanol .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
The crystal structures of several methoxybenzaldehyde oxime derivatives, including 2-methoxybenzaldehyde oxime and others, have been thoroughly studied. These compounds exhibit different conformations and hydrogen-bonding patterns, which are significant in understanding their intermolecular interactions and chemical properties (Gomes et al., 2018).
Vibrational Dynamics
Insights into the vibrational dynamics of 4-ethoxybenzaldehyde, along with other related compounds, were obtained through inelastic neutron scattering (INS) spectroscopy combined with periodic DFT calculations. The study provided a detailed understanding of the vibrational modes and the potential energy barriers involved in molecular rotations (Ribeiro-Claro et al., 2021).
Chemical Synthesis and Modifications
4-Ethoxy-3-methoxybenzaldehyde oxime has been involved in chemical synthesis processes. One example includes its use in the demethylation process to produce 4-hydroxy-3-ethoxybenzaldehyde. This chemical modification process is critical for generating specific compounds required in various research and industrial applications (Ireland & Walba, 2003).
Interaction with Molybdenum(VI) Complex
A study explored the reaction between 2-hydroxy-3-methoxybenzaldehyde and other compounds to produce a molybdenum(VI) complex. This complex, when encapsulated in zeolite Y, demonstrated significant catalytic activity and stability, indicating potential applications in oxidation processes (Ghorbanloo & Maleki Alamooti, 2017).
Safety And Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is air sensitive and should be stored in a tightly sealed container, away from oxidizing agents and air .
Eigenschaften
IUPAC Name |
(NE)-N-[(4-ethoxy-3-methoxyphenyl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-3-14-9-5-4-8(7-11-12)6-10(9)13-2/h4-7,12H,3H2,1-2H3/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUTXONCNANTKW-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=NO)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=N/O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-3-methoxybenzaldehyde oxime | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

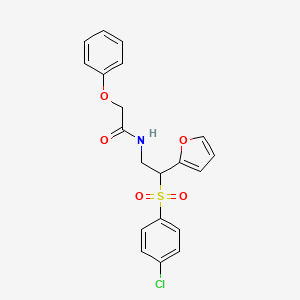
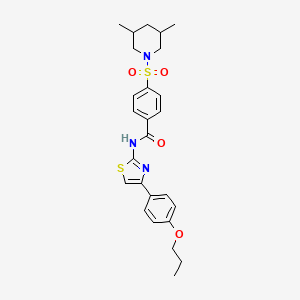
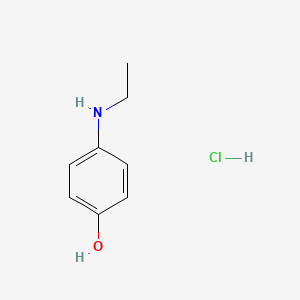
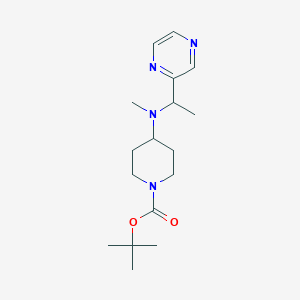
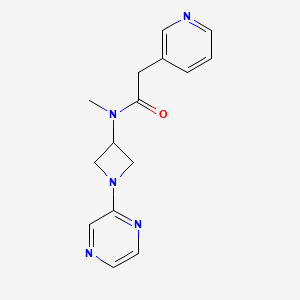
![2-{[(2-Ethoxybenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2442494.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2442496.png)
![4-(4-Chlorophenyl)-2-[(2,5-dichlorophenyl)sulfanyl]pyrimidine](/img/structure/B2442497.png)
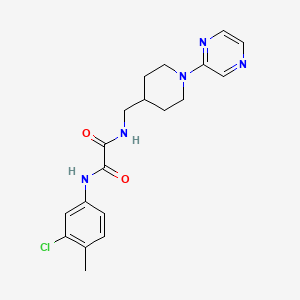
![Ethyl 2-[2-methyl-4-(4-nitrophenyl)-3-oxo-1,2,4-oxadiazolan-5-yl]acetate](/img/structure/B2442501.png)
